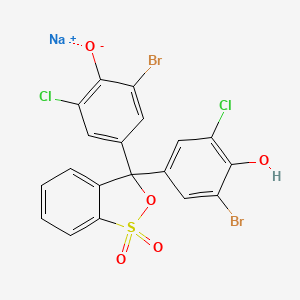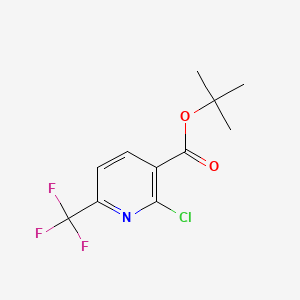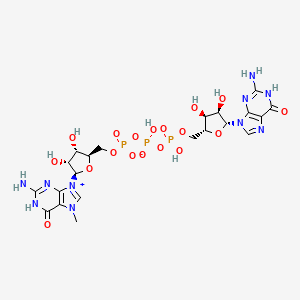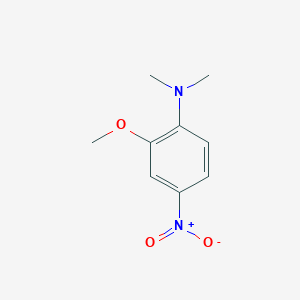
2-Methoxy-N,N-dimethyl-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N,N-dimethyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring, with two methyl groups (-CH3) attached to the nitrogen atom. This compound is of interest due to its applications in various fields, including organic synthesis, dye production, and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N-dimethyl-4-nitroaniline typically involves the nitration of 2-methoxyaniline followed by N,N-dimethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the para position relative to the methoxy group. The resulting 2-methoxy-4-nitroaniline is then subjected to N,N-dimethylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration and dimethylation steps are optimized for efficiency, and the final product is purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions
2-Methoxy-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form azo dyes, where the nitro group is reduced to an amino group, which then couples with diazonium salts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Coupling: Sodium nitrite and hydrochloric acid to form diazonium salts, followed by coupling with aromatic amines.
Major Products Formed
Reduction: 2-Methoxy-N,N-dimethyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Azo dyes with vibrant colors.
科学的研究の応用
2-Methoxy-N,N-dimethyl-4-nitroaniline is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for biochemical assays.
Medicine: Research into its potential pharmacological properties, including its effects on specific enzymes and receptors.
Industry: Used in the production of dyes, pigments, and as a precursor for other chemical compounds
作用機序
The mechanism of action of 2-Methoxy-N,N-dimethyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and dimethyl groups influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
2-Methoxy-4-nitroaniline: Lacks the N,N-dimethyl groups, used in dye synthesis and as a photometric reagent.
N,N-Dimethyl-4-nitroaniline: Lacks the methoxy group, used in organic synthesis and as an intermediate for non-linear optical materials.
4-Methoxy-2-nitroaniline: Similar structure but with different positioning of the methoxy and nitro groups, used in dye and pigment synthesis.
Uniqueness
2-Methoxy-N,N-dimethyl-4-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and N,N-dimethyl groups enhances its solubility and interaction with various substrates, making it a versatile compound in research and industrial applications .
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
2-methoxy-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-5-4-7(11(12)13)6-9(8)14-3/h4-6H,1-3H3 |
InChIキー |
YDODYNVOKLHYNP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


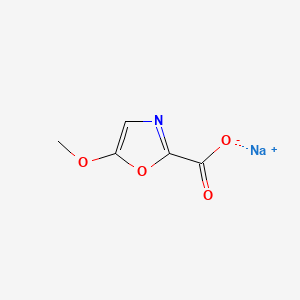
![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)
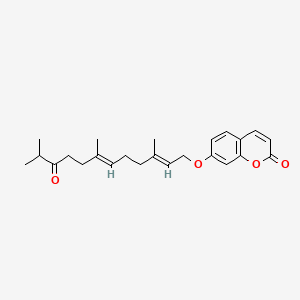
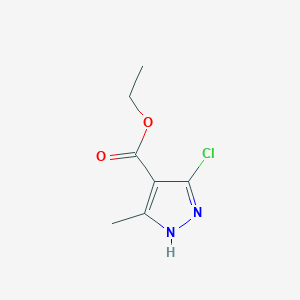
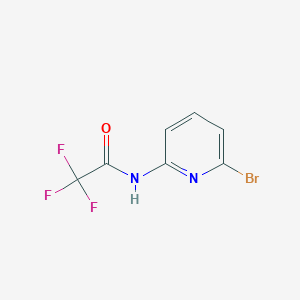
![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)
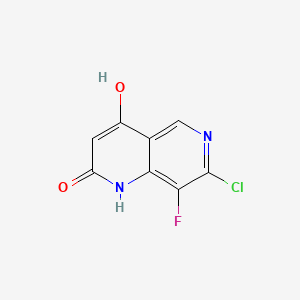
![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
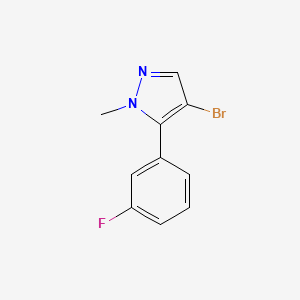
![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)

